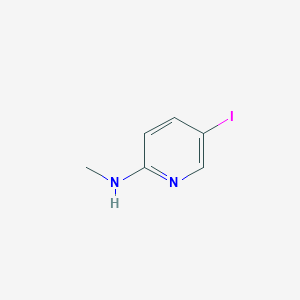

(5-Iodo-pyridin-2-yl)-methyl-amine

Descripción general

Descripción

(5-Iodo-pyridin-2-yl)-methyl-amine, also known as IMPY, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. IMPY is a derivative of pyridine, a heterocyclic aromatic compound commonly found in nature. The unique properties of IMPY make it a valuable tool in various research areas, including medicinal chemistry, neuroscience, and biochemistry.

Aplicaciones Científicas De Investigación

Transition Metal Complexes

- The compound has been used in the preparation of a novel pentadentate amine/imine ligand, which acts as a pentadentate in a series of first-row transition metal complexes. These complexes have applications in various chemical reactions and materials science (Schmidt, Wiedemann, & Grohmann, 2011).

Synthesis of Iodoimidazo[1,5-a]pyridines

- The compound has been involved in iodine-promoted sequential dual oxidative Csp3–H amination and Csp3–H iodination reactions. This method is efficient for constructing 1-iodoimidazo[1,5-a]pyridines, which are valuable in medicinal chemistry and materials science (Wu et al., 2016).

Enzymatic Oxyfunctionalization

- Burkholderia sp. MAK1, capable of using pyridin-2-ol as a carbon source, has been used to convert different pyridin-2-amines into their 5-hydroxy derivatives. This enzymatic method provides an eco-friendly approach for the synthesis of hydroxylated pyridines, which are important in pharmaceutical and chemical industries (Stankevičiūtė et al., 2016).

Palladium Complexes as Catalysts

- Palladium complexes of (imino)pyridine ligands, including those derived from pyridin-2-ylmethylamines, have been synthesized. These complexes are investigated for their use as catalysts in ethylene dimerization, highlighting their potential in industrial catalysis (Nyamato, Ojwach, & Akerman, 2015).

Suzuki Cross-Coupling Reactions

- In a study, palladium-catalyzed Suzuki cross-coupling reactions were employed to synthesize novel pyridine derivatives from pyridin-2-ylmethylamines. These reactions are important for the development of new pharmaceuticals and materials (Ahmad et al., 2017).

Crystal Structure and Molecular Docking Studies

- The compound's structural characteristics have been analyzed using X-ray crystallography, DFT calculations, and molecular docking. Such studies are essential for the development of new drugs and understanding molecular interactions (He et al., 2020).

Propiedades

IUPAC Name |

5-iodo-N-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPWDCQJEJGUST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Iodo-pyridin-2-yl)-methyl-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-6-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2963317.png)

![(2Z)-6-bromo-2-[(5-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2963322.png)

![4-[(4-Chlorobenzyl)sulfanyl]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinyl methyl ether](/img/structure/B2963323.png)

![3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2963327.png)

![methyl 3-(methylcarbamoyl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2963331.png)

![(3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one](/img/structure/B2963332.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2963335.png)